molecular formula C13H11BrN4OS B12134728 5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12134728
M. Wt: 351.22 g/mol
InChI Key: AERLAVICGYTDLX-UHFFFAOYSA-N
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Description

5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a bromophenyl group, and a furyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially yielding amine derivatives or debrominated products.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are typical for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and debrominated compounds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential antimicrobial and antifungal properties. The triazole ring is known for its bioactivity, and modifications with bromophenyl and furyl groups can enhance these effects.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors involved in diseases.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various applications, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which 5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine exerts its effects is primarily through interaction with biological macromolecules. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their function. The bromophenyl and furyl groups can enhance binding affinity and specificity, leading to more potent biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine: Similar structure but with a different position of the bromine atom.

    5-[(3-Chlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine: Chlorine instead of bromine, affecting reactivity and biological activity.

    5-[(3-Bromophenyl)methylthio]-3-(2-thienyl)-1,2,4-triazole-4-ylamine: Thiophene ring instead of furan, altering electronic properties.

Uniqueness

The unique combination of the bromophenyl, furyl, and triazole moieties in 5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine provides distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C13H11BrN4OS

Molecular Weight

351.22 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(furan-2-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C13H11BrN4OS/c14-10-4-1-3-9(7-10)8-20-13-17-16-12(18(13)15)11-5-2-6-19-11/h1-7H,8,15H2

InChI Key

AERLAVICGYTDLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NN=C(N2N)C3=CC=CO3

Origin of Product

United States

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